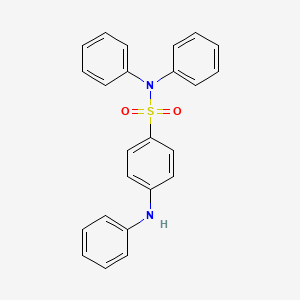

N,N-Diphenyl-4-(phenylamino)benzenesulfonamide

Description

Properties

CAS No. |

198224-95-2 |

|---|---|

Molecular Formula |

C24H20N2O2S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

4-anilino-N,N-diphenylbenzenesulfonamide |

InChI |

InChI=1S/C24H20N2O2S/c27-29(28,24-18-16-21(17-19-24)25-20-10-4-1-5-11-20)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H |

InChI Key |

JDDGZNATEXFJPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Direct N-Arylation Method

One of the most effective methods for preparing N,N-Diphenyl-4-(phenylamino)benzenesulfonamide involves the direct N-arylation of amines and sulfonamides. According to spectroscopic data, this method produces the target compound with high purity and good yield (75%). The synthetic procedure yields a pale yellow solid with a melting point of 206-208°C.

The spectroscopic characteristics of the synthesized compound include:

- ¹H NMR (acetone-d₆, 300 MHz): δ 7.03-7.17 (m, 3H), 7.25-7.39 (m, 14H), 7.54 (dt, J = 9.0, 2.7 Hz, 2H), 8.11 (s, 1H)

- ¹³C NMR (75 MHz, acetone-d₆): δ 114.2, 120.6, 123.0, 127.3, 128.6, 129.3, 129.5, 129.6, 129.9, 141.3, 142.3, 149.0

- IR (CDCl₃, cm⁻¹): 3367, 3055, 3034, 1743, 1591, 1145

- HRMS m/z: 400.1252 (calculated for C₂₄H₂₀N₂O₂S: 400.1245)

Sulfonylation of Diphenylamine Derivatives

Another approach involves the sulfonylation of diphenylamine derivatives with appropriately substituted benzenesulfonyl chlorides. This method typically follows a two-step process:

- Preparation of 4-(phenylamino)benzenesulfonyl chloride from the corresponding 4-(phenylamino)benzenesulfonic acid

- Reaction of the sulfonyl chloride with diphenylamine in the presence of a base

Modified Synthetic Pathways

Acylation-Based Approach

A modified synthetic pathway based on acylation reactions has been developed for the preparation of benzenesulfonamide derivatives, which can be adapted for the synthesis of this compound. This approach typically involves:

- Starting with a protected amino acid (such as Boc-protected phenylalanine)

- Coupling with an appropriate aniline derivative

- Deprotection to afford a free amine

- Acylation with another protected amino acid

- Deprotection followed by reaction with the corresponding sulfonyl chloride

While this method was primarily developed for other benzenesulfonamide derivatives, it can be modified for the synthesis of this compound by using the appropriate starting materials and reagents.

Oxidative Coupling Method

An alternative approach involves the oxidative coupling of diphenylamine with 4-(phenylamino)benzenesulfonic acid or its derivatives. This method typically employs:

- Reaction of 4-(phenylamino)benzenesulfonic acid with a suitable activating agent to form a reactive intermediate

- Coupling of this intermediate with diphenylamine under oxidative conditions

- Purification to obtain the target compound

Reaction Conditions and Parameters

The synthesis of this compound requires careful control of reaction conditions to achieve optimal yields and purity. Key parameters include:

Temperature Control

Temperature plays a crucial role in the synthesis of sulfonamide derivatives. For example, in similar reactions involving sulfonylation:

Solvent Selection

The choice of solvent significantly impacts the efficiency of the reaction:

- Acetic acid is commonly used for acylation reactions

- Methanol serves as an effective solvent for oxidation reactions

- Dichloromethane is preferred for coupling reactions involving sulfonyl chlorides

Catalyst and Reagent Optimization

Various catalysts and reagents have been employed to enhance the efficiency of sulfonamide synthesis:

| Reagent/Catalyst | Function | Typical Amount |

|---|---|---|

| Sodium tungstate dihydrate | Oxidation catalyst | 0.26-13.4 g per mole of substrate |

| Hydrogen peroxide (35%) | Oxidizing agent | 8.53 moles per mole of substrate |

| Oxalic acid | Acid catalyst | 0.5 g per g of substrate |

| PyBOP | Coupling agent | 1.1-1.2 equivalents |

| DIEA | Base | 2-3 equivalents |

Purification Techniques

After synthesis, this compound requires purification to remove impurities and unreacted starting materials. Common purification methods include:

Recrystallization

Recrystallization from appropriate solvents or solvent mixtures is an effective method for purifying this compound. Typical solvent systems include:

- Methanol/water mixtures

- Ethanol/water mixtures

- Acetone/hexane mixtures

Column Chromatography

Column chromatography using silica gel as the stationary phase and appropriate solvent systems as the mobile phase is commonly employed for the purification of sulfonamide derivatives. Typical mobile phases include:

- Ethyl acetate/hexane mixtures

- Dichloromethane/methanol mixtures

- Chloroform/methanol mixtures

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed through various analytical techniques:

Spectroscopic Analysis

- NMR spectroscopy (¹H and ¹³C) provides detailed structural information

- IR spectroscopy identifies key functional groups, particularly the sulfonamide (SO₂) and amine (NH) stretching vibrations

- Mass spectrometry confirms the molecular weight and fragmentation pattern

Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC) assesses purity

- Thin-Layer Chromatography (TLC) monitors reaction progress and purity

Thermal Analysis

- Melting point determination (206-208°C for the pure compound) serves as a quick purity check

- Differential Scanning Calorimetry (DSC) provides detailed thermal behavior information

Scale-Up Considerations

For larger-scale preparation of this compound, several factors need to be considered:

Reactor Design

- Continuous flow reactors may enhance yield and efficiency by allowing better control over reaction parameters

- Proper mixing and heat transfer are essential for maintaining reaction homogeneity

Process Optimization

- Optimizing reagent ratios and reaction times can significantly improve yields

- Recycling of solvents and unreacted starting materials reduces waste and cost

- In-process monitoring ensures consistent quality

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-4-(phenylamino)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

N,N-Diphenyl-4-(phenylamino)benzenesulfonamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit selective inhibition of cancer cell proliferation. For instance, derivatives of sulfonamides have been documented to induce apoptosis in cancer cells by targeting specific pathways such as the epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation pathway .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that sulfonamide derivatives can exhibit bacteriostatic and fungistatic activities, making them potential candidates for treating infections caused by resistant strains of bacteria . The presence of electron-donating groups in the molecular structure has been linked to enhanced antimicrobial activity .

3. Antiviral Applications

In addition to its antibacterial properties, this compound has shown promise in antiviral activity. Studies have reported that certain sulfonamide derivatives can inhibit viral replication at subtoxic concentrations, although further research is required to establish the efficacy of this specific compound against various viral strains .

Materials Science

1. Polymer Chemistry

The compound's sulfonamide group makes it a suitable candidate for incorporation into polymer matrices. Sulfonamides are known for their ability to enhance the thermal and mechanical properties of polymers. Research into polymer blends containing sulfonamide derivatives has shown improvements in tensile strength and thermal stability, suggesting potential applications in creating advanced materials for industrial use .

2. Sensor Development

this compound can be utilized in the development of chemical sensors due to its ability to form stable complexes with metal ions. This property is particularly useful in environmental monitoring where detection of heavy metals is critical . The compound's functionality allows for selective binding, making it an effective sensor material.

Agricultural Chemistry

1. Herbicides and Pesticides

Research has indicated that sulfonamide derivatives can possess herbicidal properties. The structural characteristics of this compound may allow it to interfere with plant growth regulators or inhibit specific enzymes involved in plant metabolism, thus serving as a basis for developing new herbicides .

2. Plant Growth Regulators

Additionally, compounds with similar structures have been studied for their potential as plant growth regulators. Their ability to modulate hormonal pathways in plants could lead to applications in enhancing crop yields or managing growth patterns under stress conditions .

Case Study 1: Anticancer Efficacy

A study published in 2023 demonstrated that a series of diphenyl sulfonamide derivatives exhibited significant cytotoxicity against colon cancer cell lines, outperforming standard treatments like 5-fluorouracil. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the therapeutic potential of these compounds in oncology .

Case Study 2: Antimicrobial Activity

In a comprehensive evaluation of various sulfonamide derivatives, including this compound, researchers found that certain modifications led to enhanced activity against multi-drug resistant bacterial strains. The study emphasized structure-activity relationships that guided the design of more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N-Diphenyl-4-(phenylamino)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The compound’s aromatic rings may also interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares N,N-Diphenyl-4-(phenylamino)benzenesulfonamide with structurally related benzenesulfonamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituents

Key Observations :

- LED209 replaces the phenylamino group in the target compound with a thioxomethylamino linker, enhancing its interaction with the QseC receptor and enabling selective inhibition of bacterial virulence .

- TG101209 incorporates a pyrimidine ring and methyl-piperazinyl group, increasing its specificity for JAK2 kinase inhibition .

- Compound 13c () integrates a triazine-pyrazole scaffold, improving DNA intercalation and antiproliferative activity compared to simpler benzenesulfonamides .

Key Observations :

- LED209 exhibits broad-spectrum antivirulence activity at submicromolar concentrations without bactericidal effects, a unique trait among sulfonamides .

- TG101209 shows nanomolar potency against cancer cell lines (e.g., T-47D breast carcinoma) due to its dual kinase-DNA targeting .

Physicochemical Properties

Table 3: Physicochemical Data

*Estimated based on structural analogs. †Calculated using fragment-based methods.

Key Observations :

Biological Activity

N,N-Diphenyl-4-(phenylamino)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds. Its molecular formula is CHNOS, with a molecular weight of approximately 342.42 g/mol. The structure features a sulfonamide group linked to a diphenylamine moiety, which enhances its reactivity and biological potency.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. By binding to the active site of this enzyme, the compound prevents the conversion of carbon dioxide into bicarbonate, leading to various physiological effects such as:

- Anti-inflammatory Activity : Inhibition of carbonic anhydrase can reduce inflammation by modulating bicarbonate levels.

- Antimicrobial Effects : The compound exhibits antimicrobial properties, making it a candidate for further research in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant inhibitory effects on various cancer cell lines, including:

- MCF-7 (breast cancer) : IC values ranging from 0.73 to 2.38 μM were reported for derivatives with similar structures .

- OCUM-2MD3 (gastric cancer) : The compound inhibited cell proliferation in a concentration-dependent manner .

Antimicrobial Activity

The compound has also shown promising results against bacterial strains. Its ability to disrupt bacterial cell wall synthesis contributes to its effectiveness as an antimicrobial agent. Comparative studies indicated that this compound exhibited activity comparable to established antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other benzenesulfonamide derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N-Diphenyl-p-phenylenediamine | Similar diphenylamine structure | Moderate antimicrobial activity |

| 2-Hydrazinocarbonyl-benzenesulfonamide | Contains hydrazine functional group | Enhanced anticancer activity |

| 4-(2-aminoethyl)-benzenesulfonamide | Aminoethyl substituent | Significant reduction in perfusion pressure |

These comparisons reveal that while many sulfonamide derivatives exhibit biological activity, this compound stands out due to its potent enzyme inhibition and broad-spectrum antimicrobial properties .

Case Studies and Research Findings

- Cardiovascular Effects : A study utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

- In Vitro Studies : In vitro evaluations have shown that compounds bearing the diphenylamine moiety can inhibit cell migration in cancer models, indicating their potential role in cancer metastasis prevention .

- Pharmacokinetic Studies : Theoretical pharmacokinetic parameters evaluated using computational models indicated favorable absorption and distribution characteristics for this compound, enhancing its candidacy for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-Diphenyl-4-(phenylamino)benzenesulfonamide and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step substitution and coupling reactions. For example, a common approach is the nucleophilic substitution of sulfonyl chlorides with amines. In one protocol, 4-aminobenzenesulfonyl chloride is reacted with substituted anilines under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core. Subsequent functionalization of the phenylamino group can be achieved via Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Which analytical techniques are essential for validating the purity and structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : H and C NMR confirm molecular structure, with characteristic sulfonamide proton signals at δ 7.5–8.5 ppm and aromatic protons in the δ 6.5–7.5 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.

- HPLC : Assesses purity (>95% is typical for research-grade material) using C18 columns and UV detection at 254 nm .

Q. How can researchers assess the thermodynamic stability of this compound under varying experimental conditions?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, decomposition temperatures, and hygroscopicity. For instance, DSC runs at 10°C/min under nitrogen can identify phase transitions, while TGA profiles reveal weight loss due to solvent evaporation or thermal degradation .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation or high-intensity Cu-Kα sources (λ = 1.5418 Å) to enhance resolution. Collect data at low temperatures (100 K) to minimize thermal motion .

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding restraints. Validate using checkCIF to address symmetry or occupancy discrepancies .

- Handling Twinning : For twinned crystals, use the TWIN/BASF commands in SHELXL and analyze the Hooft parameter to refine twin fractions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of benzenesulfonamide derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify substituents on the phenylamino or sulfonamide groups (e.g., electron-withdrawing/-donating groups) and assay biological activity (e.g., enzyme inhibition).

- Computational SAR : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., carbonic anhydrase). Pair with Free Energy Perturbation (FEP) calculations to quantify substituent effects on binding affinity .

Q. Which computational methods are suitable for predicting the binding affinity of derivatives with target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to evaluate protein-ligand stability. Analyze root-mean-square deviation (RMSD) and binding free energy via MM/PBSA.

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with His64 in carbonic anhydrase) using Schrödinger’s Phase .

Q. How should researchers resolve contradictions in crystallographic data for structurally similar sulfonamides?

- Methodological Answer :

- Cross-Validation : Compare unit cell parameters and space groups with deposited CIF files in the Cambridge Structural Database (CSD).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to explain packing differences. Use CrystalExplorer for visualization .

Q. What methodologies characterize hydrogen bonding networks in sulfonamide crystals, and how does graph set analysis enhance interpretation?

- Methodological Answer :

- Graph Set Theory : Classify hydrogen bonds (e.g., ) into motifs (chains, rings) using Etter’s rules. For example, a ring motif indicates two donor-acceptor pairs in an 8-membered ring .

- Synthonic Analysis : Use Mercury (CCDC) to map interaction landscapes and identify dominant synthons influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.